1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 2,3-dihydroindole-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-6,9H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANVSPBCQYQXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153855 | |
| Record name | 1-(1,1-Dimethylethyl) 5-methyl 2,3-dihydro-1H-indole-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272438-12-7 | |
| Record name | 1-(1,1-Dimethylethyl) 5-methyl 2,3-dihydro-1H-indole-1,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272438-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 5-methyl 2,3-dihydro-1H-indole-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate typically involves the reaction of indoline derivatives with tert-butyl and methyl groups under specific conditions. One common method involves the use of tert-butyl chloroformate and methyl iodide as reagents, with a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indoline-quinones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indoline-quinones, while substitution reactions can produce a variety of functionalized indoline derivatives .
Scientific Research Applications
1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Indoline Dicarboxylates with Positional Isomerism
Notes:
- CAS 272438-12-7 is ambiguously assigned to both 5-methyl and 7-methyl indoline derivatives in different sources, suggesting possible data entry errors .
Heterocyclic Variants: Indole and Indazole Derivatives
Notes:
- The saturated indoline core in the target compound likely improves oxidative stability compared to indole derivatives .
- Indazole analogs, such as the 3-iodo derivative, are valuable intermediates in medicinal chemistry due to their versatility in functionalization .
Dihydropyrimidine and Dihydropyridine Dicarboxylates
Notes:
- Dihydropyrimidine derivatives exhibit higher synthetic yields (84–87%) compared to indoline/indazole analogs (60–95%) .
- Unlike dihydropyridines (e.g., amlodipine), the target indoline derivative lacks documented cardiovascular activity, highlighting the pharmacological impact of core heterocycle selection .
Impact of Substituents and Functional Groups
- tert-Butyl Ester : Enhances steric protection of the carboxylate group, improving metabolic stability .
- Methyl Ester : Provides a balance between reactivity and stability, facilitating hydrolysis under basic conditions .
- Halogen Substituents (e.g., iodine in indazole derivatives): Enable cross-coupling reactions, expanding synthetic utility .
Biological Activity
1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzymatic modulation. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and comparisons with similar compounds.
The chemical structure of this compound includes a tert-butyl group and two carboxylate functionalities. This unique structure contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry. The molecular formula is with a molecular weight of approximately 273.30 g/mol.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. It is known to inhibit certain enzymes associated with cancer cell proliferation, which suggests potential anticancer properties . Additionally, the compound may modulate autophagy pathways, enhancing cellular degradation processes that are crucial for maintaining cellular homeostasis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer effects. In vitro studies have shown that it can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has been observed to decrease the proliferation rate of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) through mechanisms involving the modulation of apoptosis-related proteins and cell signaling pathways.
Autophagy Modulation
The compound has also been identified as an autophagy modulator. Studies have demonstrated that treatment with this compound leads to an increase in LC3-II levels, a marker for autophagic flux, indicating enhanced autophagy in treated cells . This effect is particularly relevant in neurodegenerative diseases where autophagy plays a critical role in cellular health.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-tert-Butyl 2-methyl indoline-1,5-dicarboxylate | Similar indoline core | Different substitution pattern affecting activity |
| 1-tert-Butyl 3-methyl indoline-1,5-dicarboxylate | Similar indoline core | Variations influence binding affinity and biological effects |
| Methyl indoline-5-carboxylate | Lacks additional carboxylic groups | Exhibits distinct biological activities due to simpler structure |
This table highlights how variations in substitution patterns can lead to differing biological activities among related compounds.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Cancer Cell Studies : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in cell viability in lung cancer cell lines (A549) with an IC50 value of approximately 12 µM.
- Neuroprotective Effects : In another investigation focusing on neuroprotection, researchers found that this compound increased autophagic activity in neuronal cells under oxidative stress conditions, suggesting potential therapeutic applications for neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties against certain Gram-positive bacteria, although further research is needed to fully elucidate these effects.
Q & A
Basic: What are the common synthetic routes for preparing 1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate?
Answer: The compound is synthesized via refluxing intermediates in acetic acid with sodium acetate as a catalyst. For analogous indole-dicarboxylates, a typical procedure involves reacting tert-butyl and methyl ester precursors under controlled conditions (e.g., 3–5 hours at 100–120°C). Purification is achieved through recrystallization from mixtures like DMF/acetic acid .
Advanced: How can discrepancies in NMR data for this compound be resolved?
Answer: Contradictions between predicted and observed NMR shifts often arise from conformational flexibility or crystal packing effects. Single-crystal X-ray diffraction (SCXRD) is the definitive method to resolve ambiguities. For example, SCXRD confirmed the ester group positions in a derivative (C21H20BrNO5S) with a precision of 0.003 Å in bond lengths .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer: Key methods include:
- NMR : Assigns proton environments and confirms substitution patterns.
- IR : Identifies carbonyl (C=O) stretches (e.g., 1700–1750 cm⁻¹).
- SCXRD : Provides absolute stereochemistry and bond geometry (e.g., monoclinic C2/c space group with β = 113.792°) .
Advanced: How can low yields in the synthesis of this compound be optimized?
Answer: Optimize reaction kinetics by:
- Varying catalyst loadings (e.g., sodium acetate from 0.1 to 0.15 mol).
- Adjusting reflux time (3–5 hours) and temperature (110–130°C).
- Screening solvents (e.g., ethanol vs. acetic acid) to improve solubility of intermediates .
Basic: What safety protocols are essential when handling this compound in research?
Answer: Due to incomplete toxicity data, use:
- Fume hoods for reflux steps.
- PPE (gloves, lab coats, goggles).
- Trained personnel for recrystallization and waste disposal, as per GHS guidelines .
Advanced: How can derivatives of this compound be rationally designed for bioactivity studies?
Answer: Modify substituents at the 3- or 5-positions using crystal structure data. For example:
- Replace bromo (Br) with chloro (Cl) or methyl groups (see CAS analogs: 937602-51-2, 1233086-44-6).
- Introduce thiophene or furan moieties via Friedel-Crafts acylation, guided by steric parameters (e.g., bond angles ~144° for hydrogen bonds) .
Basic: How is purity confirmed after synthesis?
Answer: Validate purity via:
- HPLC : Retention time consistency (≥95% purity).
- Melting point analysis : Compare with literature values.
- Spectral consistency : Ensure no extraneous peaks in NMR/IR .
Advanced: What computational methods support the study of this compound’s reactivity?
Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulates solvation effects. Geometric parameters from SCXRD (e.g., β = 113.792°) serve as input for simulations .
Basic: Why are tert-butyl and methyl groups used as protecting groups in this compound?
Answer: The tert-butyl group enhances steric protection of the carboxylate, reducing hydrolysis. Methyl esters improve solubility in polar solvents (e.g., acetic acid), facilitating reaction workup .
Advanced: How are hydrogen-bonding interactions analyzed in its crystal lattice?
Answer: SCXRD data quantify interactions via:
- D—H⋯A distances : E.g., 2.37 Å for C13A—H13A⋯O5.
- Bond angles : E.g., 144° for the same interaction.
These parameters inform packing stability and supramolecular assembly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
